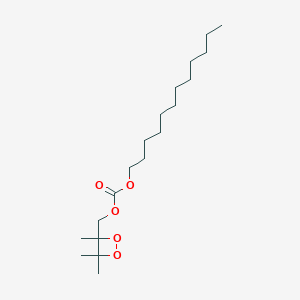![molecular formula C12H16O B14322711 2-[3-(4-Methylphenyl)propyl]oxirane CAS No. 106336-23-6](/img/structure/B14322711.png)
2-[3-(4-Methylphenyl)propyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methylphenyl)propyl]oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure containing an oxygen atom. The presence of the 4-methylphenyl group attached to the propyl chain makes this compound unique and interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)propyl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and results in the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex oxiranes like this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Methylphenyl)propyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(4-Methylphenyl)propyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Methylphenyl)propyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)oxirane: Similar structure but lacks the propyl chain.
Propyl oxirane: Similar structure but lacks the 4-methylphenyl group.
Ethylene oxide: The simplest oxirane, used widely in industry.
Uniqueness
2-[3-(4-Methylphenyl)propyl]oxirane is unique due to the presence of both the 4-methylphenyl group and the propyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
106336-23-6 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-[3-(4-methylphenyl)propyl]oxirane |
InChI |
InChI=1S/C12H16O/c1-10-5-7-11(8-6-10)3-2-4-12-9-13-12/h5-8,12H,2-4,9H2,1H3 |
Clé InChI |
AMVRLICFFUTHGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
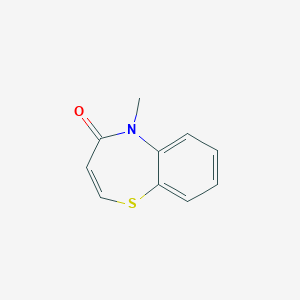

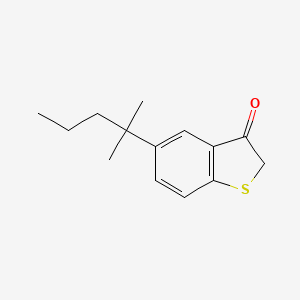
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
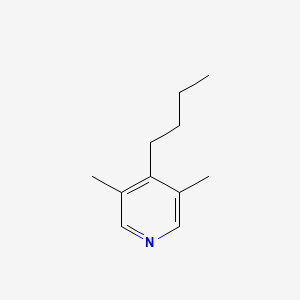
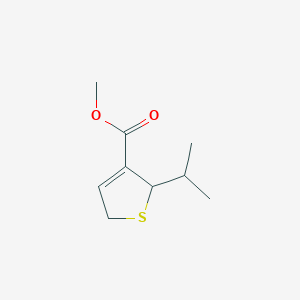


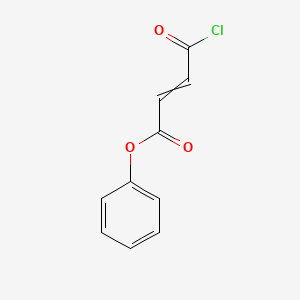
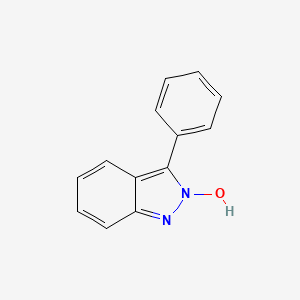
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
